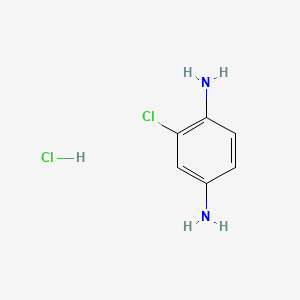

2-Chloro-1,4-benzenediamine hydrochloride

概要

説明

2-Chloro-1,4-benzenediamine hydrochloride is an organic compound with the chemical formula C6H7ClN2 · HCl and a molecular weight of 192.5 g/mol . It appears as a white to pale yellow crystalline powder and is highly soluble in water and acidic solutions . This compound is relatively stable in air but may react under strong alkaline conditions . It is primarily used as an intermediate in the production of dyes, synthetic resins, and organic pigments .

準備方法

2-Chloro-1,4-benzenediamine hydrochloride can be synthesized by reacting 2-chloroaniline with sulfuric acid, followed by treatment with hydrochloric acid to obtain its hydrochloride salt form . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure consistency and safety .

化学反応の分析

2-Chloro-1,4-benzenediamine hydrochloride undergoes various chemical reactions, including:

科学的研究の応用

Dye Production

2-Chloro-1,4-benzenediamine hydrochloride is primarily used as an intermediate in the synthesis of various dyes. Its derivatives are often employed in oxidative hair dyes and textile dyes due to their ability to form stable colorants when reacted with other chemicals.

- Hair Dyes : It is utilized in formulations for oxidative hair dyes at concentrations up to 4.6% . The compound can also be used for dyeing eyebrows and eyelashes, highlighting its relevance in cosmetic applications.

Biological Research

The compound has been studied for its biological activities, including its role as a potential sensitizer and its effects on skin and mucous membranes. Research indicates that it can act as a strong skin sensitizer, producing allergic reactions in laboratory animals .

- Sensitization Studies : In a study involving guinea pigs, 9 out of 15 animals showed a reaction within 24 hours when challenged with the compound, indicating its potential for causing allergic dermatitis .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting various substances. Its reactivity allows it to participate in chemical reactions that yield measurable products, making it useful in quantitative analysis.

Data Table: Applications Overview

| Application Area | Details | Concentration/Notes |

|---|---|---|

| Hair Dyes | Used as an intermediate for oxidative hair dyes | Up to 4.6% w/w |

| Eyebrow/Eyelash Dyes | Formulated for cosmetic use | Similar concentration as hair dyes |

| Biological Research | Investigated for skin sensitization | Strong sensitizer; reactions noted |

| Analytical Chemistry | Reagent for quantitative analysis | Reactivity allows measurable products |

Case Study 1: Sensitization Assessment

In a study conducted by the SCCS, the sensitization potential of 2-Chloro-1,4-benzenediamine was evaluated using the Magnusson-Kligman protocol on guinea pigs. The results indicated that the compound could induce allergic reactions, leading to recommendations for careful handling and usage limits in consumer products .

Case Study 2: Hair Dye Formulations

A comprehensive assessment of hair dye formulations containing this compound revealed that at concentrations below established safety thresholds, it could be used effectively without significant health risks. However, formulations must include clear labeling regarding potential allergic reactions .

作用機序

The mechanism of action of 2-Chloro-1,4-benzenediamine hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical applications, it can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes . The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its chemical behavior and applications .

類似化合物との比較

2-Chloro-1,4-benzenediamine hydrochloride can be compared with other similar compounds such as:

2-Chloro-1,3-benzenediamine: This compound has a similar structure but differs in the position of the chlorine atom, leading to different reactivity and applications.

4-Chloro-1,2-benzenediamine: Another isomer with distinct chemical properties and uses.

2-Chloro-1,4-phenylenediamine: This compound is closely related and often used in similar applications, but with variations in its chemical behavior.

The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular industrial and research applications .

生物活性

2-Chloro-1,4-benzenediamine hydrochloride, also known as 2-chloro-p-phenylenediamine hydrochloride, is a chemical compound primarily used in hair dye formulations. Its biological activity has been the subject of various studies focusing on its toxicological effects, sensitization potential, and genotoxicity. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

- Chemical Formula: C6H7ClN2

- Molecular Weight: 144.59 g/mol

- CAS Number: 95-73-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Sensitization and Allergic Reactions

- A study involving guinea pigs demonstrated that this compound induced strong skin sensitization. In a test with 15 guinea pigs, 9 showed allergic reactions when exposed to varying concentrations of the compound after an induction period, leading to its classification as a strong sensitizer .

- The compound is commonly found in oxidative hair dye formulations at concentrations up to 4.6% (w/w), which raises concerns regarding its potential for causing allergic contact dermatitis in sensitive individuals .

-

Genotoxicity

- Genotoxicity assessments indicate mixed results. While some in vitro studies have shown positive outcomes for gene mutations in Salmonella typhimurium, in vivo studies have generally indicated a lack of significant genotoxic effects . Specifically, it was noted that the compound did not induce micronuclei formation in bone marrow cells of treated rats, suggesting a lower risk for genotoxicity under certain exposure conditions .

-

Toxicological Profile

- Oral toxicity studies conducted on rats reported no mortalities at doses up to 900 mg/kg body weight per day; however, slight reductions in body weight were observed . The absence of severe toxic effects suggests that while the compound can have adverse health impacts at high doses, it may be relatively safe at lower levels typically encountered in consumer products.

Table: Summary of Key Studies on Biological Activity

Detailed Findings

- Skin Sensitization: The study by the Scientific Committee on Consumer Safety (SCCS) highlighted the significant potential for skin sensitization associated with this compound when used in hair dyes. The testing protocol involved intracutaneous injections followed by patch testing, confirming its sensitizing properties .

- Genotoxicity Testing: The compound's potential genotoxic effects were evaluated using various bacterial assays. While some studies indicated mutagenic activity under specific conditions (e.g., metabolic activation), others found no significant effects when tested in vivo, indicating that environmental exposure levels may not pose a substantial risk for genetic damage .

特性

IUPAC Name |

2-chlorobenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUARBEGXKPFDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977697 | |

| Record name | 2-Chlorobenzene-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-46-3, 62106-51-8 | |

| Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1, 2-chloro-, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzene-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。